Boc-Cys(Mbzl)-OH
Description
Properties
IUPAC Name |
(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Thiol Group Protection
L-Cysteine reacts with 4-methylbenzyl chloride in an aqueous medium containing triethylamine (TEA) at 20°C for 3.08 hours. TEA acts as a base, facilitating the nucleophilic substitution at the sulfur atom:
This step achieves quantitative thiol protection while preserving the L-configuration, as confirmed by optical rotation values ([α]/D = -34.0±3.0° in methanol).
Step 2: Amino Group Protection
The amino group of S-(4-methylbenzyl)-L-cysteine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system of water and ethyl acetate. Zinc dust and hydrochloric acid are added to maintain an inert atmosphere and protonate residual amines:
The reaction proceeds at room temperature, with zinc preventing oxidation of the thioether bond.
Step 3: Purification and Isolation
Crude product is dissolved in dichloromethane and treated with N-ethyl-N,N-diisopropylamine (DIPEA) to neutralize acidic byproducts. Rotary evaporation yields a white crystalline solid, which is further purified via recrystallization from methanol/water mixtures. Final purity exceeds 98.0% (HPLC), with a melting point of 84–88°C.
Table 1: Key Reaction Parameters
| Step | Reagents | Solvent | Time | Temperature | Yield* |
|---|---|---|---|---|---|
| 1 | 4-MeBzlCl, TEA | H₂O | 3.08 h | 20°C | 85–90% |
| 2 | (Boc)₂O, Zn, HCl | H₂O/EtOAc | – | RT | 75–80% |
| 3 | DIPEA | CH₂Cl₂ | 1 h | RT | 95% |
| *Reported yields are based on Flemer & Stevenson (2014). |
Alternative Synthetic Routes
Direct Boc Protection of Preprotected Cysteine
Some protocols reverse the protection sequence, first introducing the Boc group to L-cysteine followed by thiol protection. However, this approach risks thiol oxidation during Boc activation and is less commonly employed.
Solid-Phase Synthesis Adaptations
In Boc-SPPS workflows, this compound is coupled to resin-bound peptides using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Mbzl group remains stable under trifluoroacetic acid (TFA) cleavage conditions but is removable via hydrogen fluoride (HF) treatment.
Physicochemical and Stability Profiles
Acid Stability
The Mbzl group demonstrates superior acid stability compared to its methoxy analogue (Mob), making it ideal for prolonged SPPS workflows. Unlike Mob-protected cysteine (cleaved by TFMSA/TFA), Mbzl requires HF for deprotection, enabling selective sidechain manipulation.
Spectroscopic Characterization
-
IR (KBr): 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, Boc), 1250 cm⁻¹ (C–S).
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.32 (s, 3H, Ar–CH₃), 3.12 (dd, J = 6.5 Hz, 1H, SCH₂), 4.52 (m, 1H, α-CH), 6.95–7.25 (m, 4H, Ar–H).
Industrial-Scale Production Considerations
Large-scale synthesis optimizes cost and safety:
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Solvent Recycling: Ethyl acetate from Step 2 is recovered via fractional distillation (>90% efficiency).
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Waste Management: Zinc residues are treated with EDTA solutions to prevent heavy metal contamination.
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Quality Control: Batch consistency is verified via chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15).
Comparative Analysis of Protection Strategies
Table 2: Thiol-Protecting Groups in Cysteine Derivatives
| Group | Deprotection Reagent | Acid Stability | Cost (USD/g) |
|---|---|---|---|
| Mbzl | HF | High | 44–132 |
| Mob | TFMSA/TFA | Moderate | 27–50 |
| Trt | TFA | Low | 60–150 |
The Mbzl group’s resistance to moderate acids (e.g., TFA) allows its use in multi-cycle Boc-SPPS without premature deprotection.
Challenges and Mitigation Strategies
Racemization Risks
Prolonged exposure to basic conditions during Boc activation can cause epimerization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions: Boc-Cys(Mbzl)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the 4-methylbenzyl group can be removed using hydrogenation or other reductive conditions.
Substitution Reactions: The thiol group, once deprotected, can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA for Boc group removal; hydrogenation (Pd-C, H2) for 4-methylbenzyl group removal.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Deprotected Cysteine Derivatives: Removal of protecting groups yields free cysteine derivatives.
Substituted Cysteine Derivatives: Reaction with electrophiles yields various substituted cysteine derivatives.
Scientific Research Applications
Peptide Synthesis
Boc-Cys(Mbzl)-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino terminus while the 4-methylbenzyl group shields the thiol group, preventing unwanted reactions during synthesis. This selective protection is crucial for synthesizing peptides that require precise control over cysteine residues, which are often involved in forming disulfide bonds essential for the structural integrity of proteins.
Deprotection Mechanisms
- Boc Group Removal : Typically accomplished using trifluoroacetic acid (TFA), allowing for the liberation of the amino group.
- 4-Methylbenzyl Group Removal : Usually achieved through hydrogenation or reductive conditions, enabling the thiol group to participate in further reactions.
Protein Engineering
In protein engineering, this compound is utilized to introduce specific functional groups or labels into proteins. The ability to selectively protect and deprotect cysteine residues allows researchers to modify proteins without affecting their overall structure or function. This application is particularly important in developing therapeutic proteins and antibodies.
Drug Discovery
This compound plays a significant role in drug discovery, particularly in synthesizing peptide-based drugs. Its ability to form stable disulfide bonds is crucial for creating cyclic peptides and other structures that exhibit enhanced biological activity and stability. Researchers leverage this compound to explore new therapeutic modalities targeting various diseases.
Bioconjugation
The compound is also employed in bioconjugation techniques, where cysteine residues are covalently attached to various biomolecules. This application aids in studying biological processes and developing targeted drug delivery systems. The versatility of this compound in forming stable conjugates makes it an essential tool in biochemical research.
Comparative Analysis with Other Cysteine Derivatives
| Compound | Thiol Protection Group | Stability Under Acidic Conditions | Applications |
|---|---|---|---|
| This compound | 4-Methylbenzyl | High | Peptide synthesis, protein engineering, drug discovery |
| Boc-Cys(Trt)-OH | Trityl | Moderate | Peptide synthesis |
| Boc-Cys(Acm)-OH | Acetamidomethyl | Low | Peptide synthesis |
This compound demonstrates superior stability compared to other cysteine derivatives like Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH, particularly under acidic conditions, making it preferable for synthesizing longer peptides where repeated deprotection steps are necessary.
Case Studies and Research Findings
- Disulfide Bond Formation : Research has shown that this compound can facilitate the formation of disulfide bonds in peptides, which are critical for maintaining structural integrity. Studies indicate that using this compound allows for controlled oxidation conditions that yield high-purity products .
- Synthesis of Therapeutic Peptides : In a study focusing on peptide-based vaccines, this compound was integral in synthesizing complex peptide structures that demonstrated potential therapeutic effects against infectious diseases .
- Modification of Receptors : Case studies have illustrated the successful use of this compound in modifying opioid receptors through selective labeling, enhancing our understanding of receptor dynamics and pharmacology .
Mechanism of Action
The primary function of Boc-Cys(Mbzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the 4-methylbenzyl group protects the thiol group. Upon deprotection, the free cysteine can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for protein folding and stability .
Comparison with Similar Compounds
Boc-Cys(Trt)-OH
- Structure : Features a trityl (Trt) group (C₆H₅₃C-) on the thiol.
- Molecular Weight : 463.59 g/mol .
- Deprotection : Requires strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) with scavengers (e.g., m-cresol) .
- Applications : Preferred in solid-phase synthesis due to compatibility with repetitive deprotection steps .
Boc-Cys(Acm)-OH
- Structure : Protected with an acetamidomethyl (Acm) group (CH₃CONHCH₂-).
- Molecular Weight : ~250.3 g/mol (estimated from C₉H₁₆N₂O₄S).
- Deprotection : Removed via iodine oxidation or mercury acetate, making it orthogonal to acid-labile groups .
- Stability : Resists acidic conditions but is susceptible to oxidation.
- Applications : Used in studying cysteine protease inhibition (e.g., cathepsin B) and reversible enzyme modification .
Boc-Cys(S-Pyr)-OH
Boc-Cys(4-MeOBzl)-OH
Boc-D-Cys(PMeBzl)-OH
- Structure : D-cysteine isomer protected with a para-methylbenzyl (PMeBzl) group.
- Molecular Weight : 325.42 g/mol .
- Applications : Used in stereospecific peptide synthesis, offering enantiomeric control .
Comparative Data Table
Key Research Findings
- Deprotection Efficiency : this compound achieves >75% cysteine recovery using MSA with m-cresol, outperforming sulfur-based scavengers that yield unidentified byproducts .
- Sulfoxide Reduction: Thiophenol effectively reduces sulfoxide derivatives of this compound, restoring reactivity .
- Orthogonal Strategies : Boc-Cys(S-Pyr)-OH enables coupling of unprotected segments, bypassing traditional stepwise synthesis .
- Steric Effects : The Trt group’s bulkiness can slow peptide chain elongation compared to smaller Mbzl or Acm groups .
Biological Activity
Boc-Cys(Mbzl)-OH, a derivative of cysteine, is an important compound in peptide synthesis and has notable biological activities. This article delves into its chemical properties, biological functions, and applications in therapeutic contexts, supported by data tables and relevant case studies.
This compound is characterized by the following chemical structure:
- Chemical Name : N-alpha-t-Butyloxycarbonyl-L-cysteine(4-methoxybenzyl) alcohol
- Molecular Formula : C₁₃H₁₉NO₃S
- CAS Number : 61925-77-7
This compound features a protected cysteine residue with a benzyl (Mbzl) group, which enhances its stability during peptide synthesis. The Boc (t-butoxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions without undesired side reactions.
Antioxidant Properties
Cysteine derivatives, including this compound, play a crucial role in the synthesis of glutathione (GSH), a key antioxidant in cellular defense against oxidative stress. Research indicates that cysteine is the rate-limiting substrate for GSH synthesis, making compounds like this compound valuable in neuroprotective strategies against oxidative stress-related disorders .
Therapeutic Applications
- Neurodegenerative Disorders : The ability of cysteine derivatives to cross the blood-brain barrier (BBB) makes them promising candidates for drug delivery systems aimed at treating neurodegenerative diseases. Prodrugs based on cysteine can enhance the bioavailability of therapeutic agents by utilizing excitatory amino acid transporter 3 (EAAT3) for transport across the BBB .
- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The stability of the Mbzl protecting group under acidic conditions facilitates the synthesis of complex peptides while minimizing side reactions such as racemization and oxidation .
Comparison of Cysteine Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Common Applications |
|---|---|---|---|
| Boc | Moderate | TFA/HF | SPPS |
| Mbzl | High | HF | Long peptide synthesis |
| Trt | Low | Acidic conditions | Limited applications |
This table summarizes the stability and common applications of various protecting groups used in peptide synthesis involving cysteine derivatives.
Study on Antioxidant Effects
A study investigated the effects of this compound on cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly increased intracellular GSH levels, thereby enhancing cell viability under oxidative conditions. This suggests its potential utility in developing therapeutic agents for conditions characterized by oxidative stress .
Synthesis of Disulfide-Rich Peptides
Another research focused on synthesizing disulfide-rich peptides using this compound as a building block. The study highlighted that using this derivative facilitated regioselective formation of disulfide bonds while minimizing side reactions typically associated with free thiols .
Q & A
Basic: What is the role of Boc-Cys(Mbzl)-OH in solid-phase peptide synthesis (SPPS), and what methodological steps ensure effective incorporation?
This compound is a cysteine derivative where the tert-butyloxycarbonyl (Boc) group protects the α-amino group, and the 4-methoxybenzyl (Mbzl) group protects the thiol side chain. This dual protection prevents undesired oxidation or disulfide bond formation during SPPS. Methodology :
- Coupling : Use coupling agents like HBTU/HOBt in DMF to activate the carboxyl group for peptide bond formation .
- Deprotection : Remove the Boc group with TFA (e.g., 50% TFA in DCM with scavengers like anisole) while retaining the Mbzl group for later selective deprotection .
- Monitoring : Confirm coupling efficiency via Kaiser tests or HPLC .
Basic: How does this compound compare to other cysteine-protecting groups (e.g., Acm, Trt) in disulfide bond formation?
The Mbzl group offers orthogonality to Boc and acid-labile groups, enabling sequential deprotection. Methodological considerations :
- Orthogonal strategies : Use this compound with Acm or Trt-protected cysteines to stage disulfide bond formation. For example, Mbzl can be removed with HF or TFA-thioanisole, while Acm requires iodine oxidation .
- Disulfide mapping : After deprotection, use redox buffers (e.g., glutathione) or air oxidation to promote correct disulfide pairing, monitored by LC-MS .
Advanced: How can researchers optimize this compound deprotection in complex peptides without damaging acid-sensitive residues?
Contradictions in deprotection efficiency often arise from competing side reactions (e.g., aspartimide formation) or incomplete Mbzl removal. Troubleshooting steps :
- Scavenger selection : Add 1,2-ethanedithiol or water to TFA to minimize carbocation side reactions .
- Temperature control : Perform deprotection at 0–4°C to reduce acid-induced backbone cleavage .
- Validation : Use MALDI-TOF or ESI-MS to confirm complete Mbzl removal and assess peptide integrity .
Advanced: What analytical techniques are critical for characterizing this compound-modified peptides, and how should data contradictions be resolved?
Conflicting data (e.g., unexpected mass shifts or HPLC retention times) may stem from incomplete deprotection, oxidation, or aggregation. Methodological framework :
- XPS analysis : Quantify sulfur content via S 2p and S 2s peaks to confirm Mbzl group retention or removal .
- Circular dichroism (CD) : Compare spectra before and after deprotection to detect conformational changes due to disulfide mismatches .
- Contradiction resolution : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
Advanced: How can this compound be applied to study protein-ligand interactions in biochemical assays?
The Mbzl group enables post-synthetic modification for labeling or immobilization. Experimental design :
- Selective deprotection : Remove Mbzl with TFA-thioanisole to expose the thiol for maleimide-based conjugation (e.g., fluorescent tags or biotin) .
- Surface plasmon resonance (SPR) : Immobilize the modified peptide on gold surfaces via thiol-gold interactions to study binding kinetics .
- Negative controls : Use unmodified cysteine residues or scrambled sequences to validate interaction specificity .
Basic: What are the stability considerations for this compound under long-term storage or varying pH conditions?
- Storage : Store at –20°C in anhydrous DMF or DCM to prevent hydrolysis of the Boc group .
- pH sensitivity : Avoid basic conditions (pH > 8), which may prematurely cleave the Mbzl group via β-elimination .
- Purity validation : Conduct NMR (¹H, ¹³C) or TLC annually to detect degradation products .
Advanced: How do environmental factors (e.g., solvent polarity, temperature) influence the stability of this compound during SPPS?
- Solvent effects : High DMF concentrations (>50%) may accelerate racemization; use additives like HOAt to suppress this .
- Temperature optimization : Coupling at 25°C balances reaction rate and epimerization risk, while deprotection at 0°C minimizes side reactions .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to correlate solvent/temperature with Boc group removal efficiency .
Basic: What are the ethical and safety protocols for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
